N-(2-chlorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-12(2)25-20(27)19-18(13-7-3-6-10-16(13)28-19)24-21(25)29-11-17(26)23-15-9-5-4-8-14(15)22/h3-10,12H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMDZIRKNKMJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Benzofuro[3,2-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions, using reagents like isopropyl bromide in the presence of a strong base.
Thioacetamide Linkage Formation: The thioacetamide linkage is formed by reacting the intermediate with thioacetic acid or its derivatives under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group to the intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuro[3,2-d]pyrimidinone core, potentially converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
-
Anticancer Activity
- Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that thioacetamide derivatives can enhance radiosensitivity in cancer cells, making them valuable candidates for combination therapies in oncology .
- A specific study highlighted the efficacy of related compounds in inhibiting tumor growth through mechanisms that involve apoptosis and cell cycle arrest .
-
Antimicrobial Activity
- The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar thiol groups have been documented to exhibit activity against various bacterial strains, indicating that N-(2-chlorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide may also possess such capabilities .
-
Neuroprotective Effects
- Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. The benzofuro-pyrimidine scaffold is known for its ability to cross the blood-brain barrier, which is crucial for developing treatments for conditions like Alzheimer’s disease .
Case Study 1: Anticancer Efficacy
A study published in 2019 explored the anticancer properties of related thioacetamide derivatives. The researchers synthesized a series of compounds and evaluated their cytotoxicity against different cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of compounds similar to this compound. The study assessed the activity against Gram-positive and Gram-negative bacteria using standard agar diffusion methods. Results demonstrated significant inhibition zones for several tested strains, suggesting that modifications to the thiol group could enhance antibacterial activity .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound can inhibit or activate biological pathways. The exact pathways and targets would depend on the specific application, such as inhibiting a key enzyme in a disease pathway or modulating receptor activity in a signaling pathway.
Comparison with Similar Compounds
Benzofuropyrimidinone vs. Thienopyrimidinone
- N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS 618427-71-7) Core Structure: Replaces the benzofuran ring with a thiophene (thieno[2,3-d]pyrimidinone). Substituents: 3-Ethyl and 5,6-dimethyl groups on the thienopyrimidinone core; 3-chloro-4-fluorophenyl on acetamide. Implications: Thiophene-based systems may enhance metabolic stability compared to benzofuran, while methyl/ethyl groups could increase lipophilicity .
Saturation and Rigidity
- N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS 476485-64-0) Core Structure: Partially saturated hexahydrobenzo ring fused with thienopyrimidinone. Substituents: 4-Methoxyphenyl at position 3; 2-isopropylphenyl on acetamide.
Substituent-Driven Comparisons
Alkyl and Aryl Substituents on the Pyrimidinone Ring
- Target Compound : 3-Isopropyl group.
- 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Substituents: 3-(3-Methylbutyl) on benzofuropyrimidinone; 3-(trifluoromethyl)phenyl on acetamide. Implications: Longer alkyl chains (3-methylbutyl vs. isopropyl) may enhance membrane permeability, while the trifluoromethyl group improves electron-withdrawing effects and metabolic resistance .
Halogenated Aryl Groups on Acetamide
- N-(2-chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (CAS 872207-89-1) Substituents: 2-Fluorophenyl on the pyrimidinone; 2-chlorophenyl on acetamide. Implications: Fluorine’s electronegativity may optimize π-π stacking interactions, while chlorine’s steric bulk could influence target selectivity .
Molecular Properties and Pharmacological Implications
| Compound | Molecular Weight | Key Substituents | Predicted LogP* | Notable Features |
|---|---|---|---|---|
| Target Compound | ~431.9† | 3-Isopropyl, 2-chlorophenyl | ~3.5 | Moderate lipophilicity; balanced solubility |
| CAS 618427-71-7 (Thienopyrimidinone) | 425.9 | 3-Ethyl, 5,6-dimethyl, 3-Cl-4-F-phenyl | ~4.0 | High lipophilicity; potential CYP inhibition |
| CAS 476485-64-0 (Hexahydro-thieno) | ~500.8† | 4-Methoxyphenyl, 2-isopropylphenyl | ~3.8 | Flexible core; possible CNS penetration |
| CAS 872207-89-1 (2-Fluorophenyl) | ~441.8† | 2-Fluorophenyl, 2-chlorophenyl | ~3.2 | Enhanced electronic interactions |
*LogP values estimated using fragment-based methods. †Exact molecular weights require experimental validation.
Biological Activity
N-(2-chlorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound has a complex structure characterized by the presence of a benzofuro[3,2-d]pyrimidine moiety linked to a thioacetamide group. The molecular formula is with a molecular weight of 455.98 g/mol. The synthesis process typically involves the reaction of substituted benzothiazole derivatives with isocyanates or thioacetic acid under specific conditions to yield the desired thioamide structure.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, it demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells. The effective concentration (EC50) values for different derivatives have been reported, showing promising results for further development in cancer therapeutics.
| Compound | Cell Line | EC50 (ng/mL) |
|---|---|---|
| 15a | WI-38 VA-13 | 32 |
| 15b | WI-38 VA-13 | 30 |
| 15c | WI-38 VA-13 | 28 |
| 15d | WI-38 VA-13 | 290 |
| 15e | WI-38 VA-13 | 150 |
Antimicrobial Activity
Research indicates that the compound exhibits broad-spectrum antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. Further studies are needed to elucidate the mechanism of action and optimize its efficacy.
Case Studies
- Cytotoxicity in Cancer Research : A study published in PMC9502297 examined the cytotoxic effects of various thioamide derivatives on cancer cell lines. The findings indicated that compounds similar to N-(2-chlorophenyl)-2-thioacetamide showed significant inhibition of cell proliferation in breast and liver cancer models.
- Antimicrobial Efficacy : Another study assessed the antibacterial properties of thioamide derivatives against Staphylococcus aureus and Escherichia coli. Results showed that the compound had a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, indicating its potential as an alternative treatment option.
Q & A
Q. What experimental controls are critical when observing off-target effects in kinase panels?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
